Pyrimidine-2-carbohydrazide
Overview
Description
Pyrimidine-2-carbohydrazide is a chemical compound with the CAS Number: 87362-28-5 and a molecular weight of 138.13 . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
Molecular Structure Analysis
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .
Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Scientific Research Applications
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Inorganic Chemistry
- Application : Pyrimidine derivatives, including pyrimidine acetohydrazide and thieno[3,2-d]pyrimidine-7-carbohydrazide, are synthesized for use in green chemistry .
- Method : The synthesis involves reactions of versatile, readily accessible electrophilic and nucleophilic reagents with 2-thioxodihydropyrimidine-4,6(1H,5H)-dione .
- Results : The synthesized compounds were tested for their activity against common pathogenic organisms and anticancer activity against human epithelial colorectal adenocarcinoma cells (Caco2). Some of the newly synthesized compounds had the best recorded anticancer activity against Caco2 cells .
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Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described .
- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
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Anti-Inflammatory Research
- Application : Pyrimidines have been studied for their anti-inflammatory effects .
- Method : Pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Anticancer Research
- Application : Pyridine-containing compounds, which are similar to pyrimidines, have been studied for their anticancer properties .
- Method : The focus is on synthesizing a variety of pyridine derivatives .
- Results : Pyridine exhibited cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
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Antimicrobial Research
- Application : Pyrimidines have been studied for their antimicrobial effects .
- Method : Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .
- Results : Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
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Anti-HIV Research
Safety And Hazards
Future Directions
Pyrimidine derivatives have shown a broad range of activities including anticancer, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This has generated interest among researchers in synthesising a variety of pyrimidine derivatives . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .
properties
IUPAC Name |
pyrimidine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-7-2-1-3-8-4/h1-3H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEIYNHQKWEZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457852 | |
Record name | Pyrimidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carbohydrazide | |
CAS RN |
87362-28-5 | |
Record name | Pyrimidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimidine-2-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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